9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonynoic acid

Description

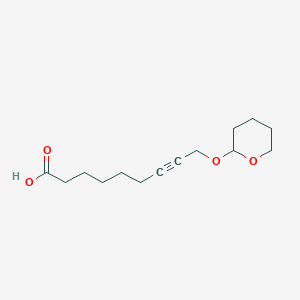

9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonynoic acid is a carboxylic acid derivative characterized by a tetrahydropyran (THP)-protected hydroxyl group at the 9th position and a terminal alkyne (C≡C) at the 7th position. The THP group is a common protecting moiety in organic synthesis, offering stability under basic and nucleophilic conditions while being cleavable under acidic conditions . This compound is structurally tailored for applications in peptide coupling, polymer chemistry, or as an intermediate in synthesizing bioactive molecules. Its alkyne functionality enables click chemistry applications, such as Huisgen cycloadditions, while the THP group ensures selective reactivity during multi-step syntheses.

Properties

IUPAC Name |

9-(oxan-2-yloxy)non-7-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c15-13(16)9-5-3-1-2-4-7-11-17-14-10-6-8-12-18-14/h14H,1-3,5-6,8-12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWVOWGHORIPKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCC#CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696557 | |

| Record name | 9-[(Oxan-2-yl)oxy]non-7-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957761-18-1 | |

| Record name | 9-[(Oxan-2-yl)oxy]non-7-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 957761-18-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug design, particularly as a precursor for synthesizing bioactive molecules. Its unique combination of functional groups may enhance its interaction with biological targets.

Case Study: Anti-inflammatory Activity

Research has indicated that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in macrophage cell lines. For instance, lipid electrophiles related to this compound have shown effectiveness in reducing IL-6 and TNFα production in THP-1 macrophages after LPS activation .

Material Science

Due to its chemical stability and reactivity, 9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonynoic acid can serve as a valuable intermediate in the synthesis of polymers and other materials. Its ability to form covalent bonds with various substrates makes it suitable for creating functionalized surfaces.

Case Study: Polymer Synthesis

In polymer chemistry, derivatives of this compound have been explored for their potential to enhance the mechanical properties of polymers through cross-linking reactions. The incorporation of such compounds into polymer matrices can lead to materials with improved thermal stability and mechanical strength.

Flavoring and Fragrance Industry

The compound's pleasant odor profile suggests applications in the fragrance industry. Its unique structure may contribute to desirable aromatic characteristics in perfumes and personal care products.

Case Study: Fragrance Development

Compounds similar to this compound have been utilized as fragrance components due to their ability to impart floral or fruity notes, making them valuable in product formulations.

Comparison with Similar Compounds

9-(Tetrahydro-2H-pyran-2-yloxy)-2E,4E-nonadienoic Acid

Key Differences :

- Backbone : Contains conjugated dienes (2E,4E) instead of an alkyne.

- Reactivity: The diene system allows Diels-Alder reactions, whereas the alkyne in 7-nonynoic acid facilitates click chemistry.

- Synthesis : Synthesized via LiOH-mediated hydrolysis of esters followed by EDCI/HOBt-mediated amidation, achieving an 86.6% yield .

9-[3-(tert-Butyldimethylsilyloxy)-17β-(THP-oxy)-estra-1,3,5(10)-trien-16β-yl]nonanoic Acid

Key Differences :

- Complexity : Integrates a steroidal backbone (estra-1,3,5(10)-triene) with dual protecting groups (THP and TBDMS).

- Applications: Used in steroid-derived drug synthesis, contrasting with the simpler aliphatic structure of 7-nonynoic acid .

Reactivity and Stability

- THP Group Stability: Both 7-nonynoic acid and its diene analogue show THP stability under basic conditions (e.g., LiOH hydrolysis), but the steroid derivative requires additional TBDMS protection for hydroxyl groups, indicating nuanced stability requirements .

- Alkyne vs. Diene Reactivity: The alkyne in 7-nonynoic acid is more reactive toward azide-alkyne cycloadditions, while the diene analogue’s conjugated system favors electrophilic additions or cycloadditions .

Research Findings and Trends

- Yield Optimization : EDCI/HOBt-mediated couplings (as in ) achieve higher yields (>85%) compared to silylation/hydrogenation steps (~70%) in steroid derivatives .

- Spectral Characterization : THP-protected compounds consistently show NMR signals at δ 4.56 (THP-O) and IR stretches near 1121 cm⁻¹ (C-O-C), aiding structural confirmation .

Preparation Methods

Protection of Hydroxyl Group by Tetrahydropyranyl Ether Formation

- Reagents : Dihydropyran (DHP), acid catalyst (commonly p-toluenesulfonic acid or pyridinium p-toluenesulfonate).

- Conditions : The reaction is conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures (0-25 °C) to control the reaction rate and avoid side reactions.

- Mechanism : The acid catalyst protonates the DHP, generating an oxonium ion intermediate, which then reacts with the hydroxyl group of the substrate to form the THP ether.

- Outcome : This step selectively protects the hydroxyl group, making it inert to subsequent reactions.

Alkynyl Carboxylic Acid Functionalization

- The alkynyl group at the 7-position remains intact during the protection step.

- The carboxylic acid functionality is preserved for further reactions or final isolation.

Purification and Characterization

- The crude product is purified by column chromatography or recrystallization.

- Characterization is performed by NMR, IR spectroscopy, and mass spectrometry to confirm the structure.

- The product typically has an assay purity of 95% and is stored at 2-8 °C to maintain stability.

Research Findings and Analysis

| Aspect | Details |

|---|---|

| Yield | High yields are reported when reaction conditions are carefully controlled. |

| Stability | The THP protecting group enhances compound stability during storage and handling. |

| Reaction Time | Typically ranges from 1 to 4 hours depending on catalyst and temperature. |

| Side Reactions | Minimal when anhydrous conditions and appropriate acid catalysts are used. |

| Scalability | The synthesis is scalable for laboratory and pilot plant production with consistent results. |

Comparative Notes on Preparation

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Solvent | Dichloromethane, THF | Anhydrous solvents preferred |

| Catalyst | p-Toluenesulfonic acid, PPTS | Mild acid catalysts to avoid overreaction |

| Temperature | 0-25 °C | Lower temperatures favor selectivity |

| Reaction Time | 1-4 hours | Monitored by TLC or HPLC |

| Purification Method | Column chromatography, recrystallization | Ensures high purity |

Q & A

Basic: What are the key considerations for synthesizing 9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonynoic acid?

Answer:

The synthesis involves two critical steps: (1) introducing the tetrahydropyranyl (THP) protecting group to the hydroxyl moiety and (2) coupling the alkyne-containing chain. The THP group is typically installed using 3,4-dihydro-2H-pyran under acidic catalysis (e.g., p-toluenesulfonic acid) to protect the hydroxyl group . For the alkyne segment, Sonogashira coupling or Grignard reactions may be employed. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) must be strictly controlled to avoid premature deprotection or side reactions. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the product.

Basic: How is the purity and structural integrity of this compound validated in academic research?

Answer:

Analytical validation combines:

- NMR Spectroscopy : H and C NMR confirm the presence of THP (δ ~1.4–4.5 ppm for pyranyl protons) and alkyne (δ ~2.0–2.5 ppm for terminal proton) groups .

- FT-IR : Peaks at ~3300 cm (O–H stretch, if unprotected), 2100–2260 cm (C≡C stretch), and 1100 cm (C–O–C ether bond) are critical .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>95% target peak area) .

Advanced: What strategies mitigate instability of the tetrahydropyranyl group during downstream applications?

Answer:

The THP group is acid-labile, requiring neutral to slightly basic conditions (pH 6–8) during reactions. For example:

- Coupling Reactions : Use mild coupling agents like HATU or DCC in dichloromethane or DMF at 0–25°C to prevent hydrolysis .

- Storage : Store under nitrogen at –20°C in anhydrous solvents (e.g., THF, DCM).

- In Situ Deprotection : If needed, employ aqueous HCl (0.1–1 M) in THF/MeOH (1:1) at 0°C, monitored by TLC .

Advanced: How can this compound serve as a precursor for bioactive molecule synthesis?

Answer:

The alkyne moiety enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to append functional groups (e.g., fluorophores, targeting peptides). The carboxylic acid group allows conjugation to amines via EDC/NHS chemistry. For example:

Peptide Conjugation : React with HATU/DIPEA to activate the carboxylate, then couple with amino-terminated peptides .

Polymer Functionalization : Graft onto PEG or PLGA backbones for drug delivery systems .

Note: Optimize stoichiometry and reaction time to avoid crosslinking .

Advanced: How do researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

Answer:

Discrepancies often arise from:

- Structural Variability : Impurities in the alkyne/THP regions (e.g., regioisomers) may skew results. Validate intermediates via LC-MS .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. ethanol) affect bioavailability. Standardize protocols using controls like untreated cells and solvent-only blanks .

- Mechanistic Studies : Use isotopic labeling (e.g., C-THP) or CRISPR-edited cell models to isolate target pathways .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Note: Refer to SDS for specific hazards (e.g., skin irritation potential) .

Advanced: What computational methods aid in predicting the reactivity of this compound?

Answer:

- DFT Calculations : Gaussian or ORCA software models electron density to predict nucleophilic/electrophilic sites (e.g., alkyne triple bond reactivity) .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO vs. water) to optimize reaction solvents .

- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

Advanced: How is enantiomeric purity ensured in chiral derivatives of this compound?

Answer:

- Chiral Chromatography : Use Chiralpak columns (e.g., IA or IB) with hexane/isopropanol eluents .

- Circular Dichroism (CD) : Compare experimental spectra with reference data for THP-containing chiral centers .

- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Jacobsen’s salen complexes) during THP group installation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.